
4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one, also known as MMB, is a thiazolone derivative that has been extensively studied for its potential therapeutic properties. This compound has shown promise in the treatment of various diseases, including cancer, inflammation, and infectious diseases. In
Mecanismo De Acción
The mechanism of action of 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways and enzymes. This compound has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. This compound has also been shown to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. Additionally, this compound has exhibited antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is its broad spectrum of activity against various diseases. This compound has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities, making it a promising candidate for the treatment of various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one. One potential direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo. This can help to optimize the dosing and administration of this compound for maximum therapeutic effect. Another potential direction is to investigate the combination of this compound with other therapeutic agents to enhance its efficacy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic targets.
Métodos De Síntesis
The synthesis of 4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one involves the condensation of 4-methoxybenzaldehyde with 2-methylthio-1,3-thiazol-4-one in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain this compound in high purity. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of this compound.
Aplicaciones Científicas De Investigación
4-(4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. This compound has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting cell growth and inducing apoptosis. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has exhibited antimicrobial activity against various bacterial and fungal strains.
Propiedades
IUPAC Name |
(4Z)-4-[(4-methoxyphenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c1-15-9-5-3-8(4-6-9)7-10-11(14)17-12(13-10)16-2/h3-7H,1-2H3/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDJTHKLAHPYAB-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)SC(=N2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)SC(=N2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5881854.png)
![4-(1H-benzimidazol-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B5881857.png)
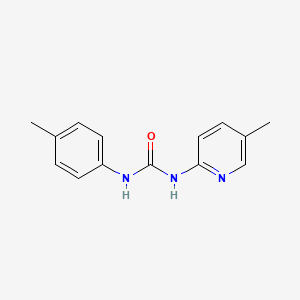

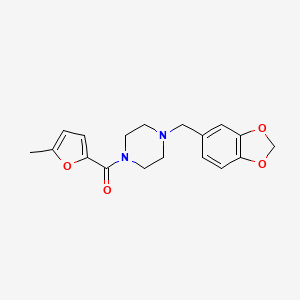
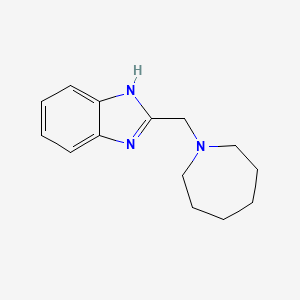
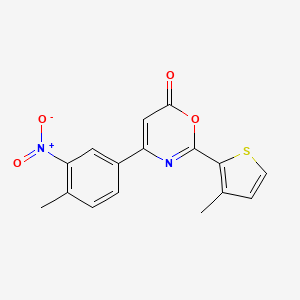
![3-isopropoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5881879.png)

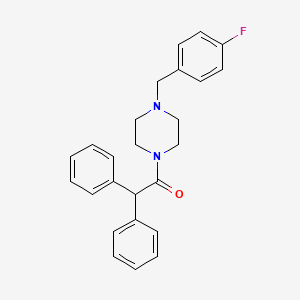
![3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5881925.png)

![N-[3-(methylthio)phenyl]-2-naphthalenesulfonamide](/img/structure/B5881936.png)
![2-methyl-3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5881937.png)